Technical Whitepaper: Physicochemical Properties & Applications of 4'-(1,3-Dioxolan-2-yl)-3-methylbenzophenone
Technical Whitepaper: Physicochemical Properties & Applications of 4'-(1,3-Dioxolan-2-yl)-3-methylbenzophenone
[1][2]
Executive Summary
4'-(1,3-Dioxolan-2-yl)-3-methylbenzophenone (CAS 898759-82-5) is a specialized bifunctional intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and photo-active polymers.[1] Structurally, it features a benzophenone core unsymmetrically substituted with a methyl group and a protected formyl group (cyclic acetal).[1]
This molecular architecture offers orthogonal reactivity : the acetal moiety masks a reactive aldehyde, allowing chemoselective transformations at the ketone or methyl sites without compromising the aldehyde's integrity.[1] This guide provides a comprehensive analysis of its physicochemical properties, stability profile, and validated protocols for its handling and deprotection.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound represents a "masked" keto-aldehyde. The 1,3-dioxolane ring serves as a robust protecting group for the 4'-aldehyde, stable to basic and nucleophilic conditions but labile to aqueous acid.[1]
| Property | Specification |
| IUPAC Name | [4-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone |
| CAS Number | 898759-82-5 |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
| InChI Key | Derived from structure |
| Structural Class | Aromatic Ketal / Benzophenone Derivative |
Functional Group Analysis[1][2]
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Benzophenone Core: Provides a UV-active chromophore (λmax ~250–260 nm) and a chemically accessible ketone for Grignard additions or reductions.[1]
-
1,3-Dioxolane (Acetal): Protects the aldehyde from oxidation and nucleophilic attack.[1] It increases the lipophilicity (LogP ~3.[1]27) compared to the parent aldehyde.[1]
-
3-Methyl Group: A handle for radical bromination (Wohl-Ziegler reaction) to introduce further complexity at the benzylic position.[1]
Physicochemical Properties[1][2][3][5][6][8][9][10]
The following data aggregates experimental ranges and high-confidence predicted values based on structural analogs (SAR).
Physical State & Thermal Properties
| Property | Value / Range | Context |
| Physical Form | Solid (Crystalline powder) | Standard isolation state |
| Color | White to Off-white | Impurities may cause yellowing |
| Melting Point | 92°C – 100°C (Predicted) | Consistent with acetal-benzophenones |
| Boiling Point | ~435°C (at 760 mmHg) | Decomposition likely before BP |
| Flash Point | ~200°C | Predicted |
| Density | 1.17 ± 0.1 g/cm³ | Solid state packing |
Solubility & Solution Chemistry[1][2]
-
Lipophilicity (LogP): 3.27. The compound is highly lipophilic.[1]
-
Solubility Profile:
-
pKa: The molecule is non-ionizable in the standard pH range (0–14), though the acetal oxygen can be protonated in strong acid (pH < 1), initiating hydrolysis.[1]
Reactivity & Stability Profile
Understanding the stability of the dioxolane ring is critical for process design.
Orthogonal Stability Matrix
The table below details the compatibility of the compound with common reagents.[1]
| Condition | Stability | Mechanistic Insight |
| Aqueous Acid (pH < 4) | Unstable | Rapid hydrolysis to 4'-(3-methylbenzoyl)benzaldehyde.[1] |
| Aqueous Base (pH > 10) | Stable | Acetals resist nucleophilic attack by hydroxide.[1] |
| Reducing Agents (NaBH₄) | Stable (Acetal) | Ketone reduces to alcohol; Acetal remains intact.[1] |
| Grignard Reagents | Stable (Acetal) | Ketone reacts; Acetal is inert (no electrophilic carbon).[1] |
| Oxidizing Agents | Variable | Benzylic methyl can be oxidized; Acetal generally stable.[1] |
Visualizing Orthogonality
The diagram below illustrates the divergent synthetic pathways enabled by the protecting group.
Figure 1: Divergent reactivity pathways.[1] Path A removes the protecting group, while Paths B and C modify other parts of the molecule while retaining the acetal.
Experimental Protocols
Protocol A: Synthesis via Protection (Dean-Stark)
If the precursor 4'-(3-methylbenzoyl)benzaldehyde is available, this is the standard method to generate the target.[1]
Reagents:
-
Precursor Aldehyde (1.0 eq)[1]
-
Ethylene Glycol (1.5 – 2.0 eq)[1]
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]
-
Solvent: Toluene (0.5 M concentration)[1]
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the aldehyde, ethylene glycol, pTSA, and toluene.[1]
-
Reflux: Heat the mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: Reaction is complete when water evolution ceases (typically 2–4 hours).
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to neutralize acid) followed by brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Controlled Deprotection
To recover the aldehyde functionality for subsequent reactions (e.g., Wittig olefination).[1]
Reagents:
Methodology:
-
Dissolve the acetal in THF (5 mL/mmol).
-
Add 2N HCl (5 eq) dropwise.
-
Stir at room temperature for 1–2 hours.
-
Monitoring: TLC will show the disappearance of the non-polar acetal and appearance of the polar aldehyde.[1]
-
-
Neutralization: Carefully quench with saturated NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (3x). The aldehyde is now ready for use.[1]
Safety & Handling
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage Protocol:
-
Atmosphere: Store under inert gas (Nitrogen/Argon) is recommended but not strictly required.[1]
-
Temperature: 2–8°C (Refrigerate).
-
Moisture: Keep strictly dry.[1] Moisture ingress combined with trace acid impurities will lead to slow hydrolysis and release of the aldehyde.
References
-
PubChem Compound Summary. (2025). 4'-(1,3-Dioxolan-2-yl)-3-methylbenzophenone (CID 24726705).[1] National Center for Biotechnology Information.[1] Link
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ChemScene. (2024).[1] Product Data Sheet: CAS 898759-82-5.[1][2] Link
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Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal stability/deprotection protocols).
-
Sigma-Aldrich. (2024). Safety Data Sheet (SDS) for Benzophenone Derivatives. Link
